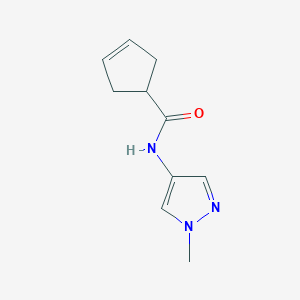

N-(1-methyl-1H-pyrazol-4-yl)cyclopent-3-ene-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-methylpyrazol-4-yl)cyclopent-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-13-7-9(6-11-13)12-10(14)8-4-2-3-5-8/h2-3,6-8H,4-5H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQZIXGFIUAINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2CC=CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-1H-pyrazol-4-yl)cyclopent-3-ene-1-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole with cyclopent-3-ene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reducing the carboxamide group.

Substitution: Electrophiles like alkyl halides in the presence of a base for substitution reactions on the pyrazole ring.

Major Products:

Oxidation: Formation of epoxides or diols.

Reduction: Formation of amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: N-(1-methyl-1H-pyrazol-4-yl)cyclopent-3-ene-1-carboxamide is used as a building block in organic synthesis, allowing for the creation of more complex molecules with potential biological activity.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)cyclopent-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Hypothetical Compound A : N-(1H-pyrazol-4-yl)cyclopent-3-ene-1-carboxamide

- Structural Difference : Lacks the methyl group on the pyrazole ring.

- Reduced metabolic stability, as methyl groups often protect against oxidative degradation .

Hypothetical Compound B : N-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxamide

- Structural Difference : Cyclopentane (saturated) replaces cyclopent-3-ene.

- Higher molecular weight (193.25 g/mol vs. 191.23 g/mol) due to the addition of two hydrogen atoms.

Hypothetical Compound C : N-(3-methyl-1H-pyrazol-4-yl)cyclopent-3-ene-1-carboxamide

- Structural Difference : Methyl group at the 3-position instead of the 1-position on the pyrazole.

- Implications: Altered electronic distribution, affecting hydrogen-bonding capacity and intermolecular interactions. Potential steric hindrance differences in molecular recognition processes.

Comparative Data Table

The table below summarizes structural and theoretical properties of the target compound and hypothetical analogs.

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)cyclopent-3-ene-1-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that combines a pyrazole ring with a cyclopentene moiety and a carboxamide group, which may influence its interactions with biological targets.

Chemical Structure and Properties

The IUPAC name for this compound is N-(1-methylpyrazol-4-yl)cyclopent-3-ene-1-carboxamide. Its molecular formula is C10H13N3O, and it features a pyrazole ring substituted at the nitrogen atom with a methyl group, along with a cyclopentene ring connected to a carboxamide group. This structural configuration is significant for its biological activity, as it enhances the compound's reactivity and potential interactions with various enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N3O |

| Molecular Weight | 189.23 g/mol |

| IUPAC Name | N-(1-methylpyrazol-4-yl)cyclopent-3-ene-1-carboxamide |

| CAS Number | 2309590-62-1 |

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound can bind to the active sites of specific enzymes, thereby inhibiting their activity and affecting metabolic pathways. For example, it has been studied for its potential to inhibit the colony-stimulating factor 1 receptor (CSF-1R), which plays a critical role in macrophage biology and tumor microenvironment modulation .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties. A study focused on CSF-1R inhibitors demonstrated that derivatives of this compound could effectively target tumor-associated macrophages, offering a novel therapeutic strategy for treating glioblastoma multiforme . The highest affinity observed in this class of compounds was an IC50 value of 2.7 nM, indicating potent inhibitory effects.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The ability of this compound to modulate inflammatory pathways makes it a candidate for further investigation in inflammatory diseases such as rheumatoid arthritis .

Case Studies

Case Study 1: CSF-1R Inhibition

A set of compounds based on N-(1-methyl-1H-pyrazol-4-yl)cyclopent-3-ene was synthesized and evaluated for their ability to inhibit CSF-1R. The study highlighted the potential use of these compounds in imaging and targeting tumor-associated macrophages, providing insights into their pharmacological applications .

Case Study 2: Structure Activity Relationship (SAR)

In another study, various derivatives of pyrazole were synthesized to explore their biological activities. It was found that modifications in the structure significantly influenced their potency against specific targets, underscoring the importance of structural diversity in drug design .

Q & A

Q. What are the standard synthetic routes for preparing N-(1-methyl-1H-pyrazol-4-yl)cyclopent-3-ene-1-carboxamide and its derivatives?

The synthesis of pyrazole-carboxamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For example:

- Cyclopentene-carboxylic acid activation : React cyclopent-3-ene-1-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.

- Amide bond formation : Couple the acid chloride with 1-methyl-1H-pyrazol-4-amine under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- ¹H/¹³C NMR : Confirm the presence of cyclopentene protons (δ ~5.5–6.5 ppm, olefinic signals) and pyrazole methyl groups (δ ~3.8–4.0 ppm). The carboxamide carbonyl appears at ~165–170 ppm in ¹³C NMR .

- IR spectroscopy : Look for characteristic amide C=O stretches (~1640–1680 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .

- Mass spectrometry : Verify molecular ion peaks (e.g., HRMS) and fragmentation patterns consistent with the molecular formula .

Q. What crystallization techniques are effective for resolving X-ray structures of pyrazole-carboxamide derivatives?

- Solvent selection : Use slow evaporation in polar aprotic solvents (e.g., DMSO or DMF) to grow single crystals.

- X-ray analysis : Refinement software (e.g., SHELX) can resolve bond lengths and angles, particularly confirming the planarity of the pyrazole ring and cyclopentene geometry .

Advanced Research Questions

Q. How do substituents on the pyrazole or cyclopentene moieties influence biological activity?

- Pyrazole modifications : Electron-withdrawing groups (e.g., Cl or F) at the 3-position enhance receptor binding affinity in kinase inhibitors, while bulky substituents reduce solubility .

- Cyclopentene tuning : Introducing methyl groups on the cyclopentene ring can stabilize bioactive conformations, as seen in analogues with improved metabolic stability .

- Data contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability differences .

Q. What strategies improve synthetic yields of this compound?

- Catalyst optimization : Copper(I) bromide (CuBr) or palladium catalysts enhance coupling efficiency in low-yield reactions (e.g., from 17% to >50% via ligand screening) .

- Temperature control : Heating to 35–50°C accelerates amide bond formation but may require inert atmospheres to prevent oxidation .

- Workflow adjustments : Acidic workup (e.g., HCl washes) removes unreacted amines, while recrystallization minimizes byproducts .

Q. How can computational modeling predict the binding modes of this compound to biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., kinases). Focus on hydrogen bonds between the carboxamide and conserved residues (e.g., hinge-region amino acids) .

- MD simulations : Assess conformational stability over 100-ns trajectories to identify flexible regions (e.g., cyclopentene puckering) that affect binding .

Q. What are the challenges in enantiomeric resolution of cyclopentene-containing carboxamides?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .

- Crystallization with chiral auxiliaries : Co-crystallize with resolving agents (e.g., tartaric acid derivatives) to isolate enantiopure forms .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.